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Compound of Interest

Compound Name: 2-Bromo-3-fluorobenzotrifluoride

Cat. No.: B012569

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic
compounds are indispensable tools. The strategic incorporation of fluorine and trifluoromethyl
(CFs3) groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding
affinity. 2-Bromo-3-fluorobenzotrifluoride stands out as a particularly valuable intermediate,
offering a trifecta of reactive sites: a bromine atom poised for cross-coupling or metallation, a
fluorine atom, and an electron-withdrawing trifluoromethyl group that modulates the reactivity of
the aromatic ring.

This guide provides an in-depth technical overview of 2-Bromo-3-fluorobenzotrifluoride,
moving beyond catalog data to explore its synthesis, core reactivity principles, and
demonstrated applications. The insights herein are tailored for researchers, chemists, and drug
development professionals who utilize complex building blocks to construct novel molecular
architectures, such as the next generation of dopamine receptor agonists and kinase inhibitors.

[1](21(3]

Section 1: Core Physicochemical and Spectroscopic
Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective
application. 2-Bromo-3-fluorobenzotrifluoride is a dense, colorless to pale yellow liquid with
a high boiling point, indicative of its significant molecular weight and polarity.[1]

Physicochemical Data Table
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Property Value Source(s)
CAS Number 104540-42-3 [4]
Molecular Formula C7H3BrFa
Molecular Weight 243.00 g/mol [5]
2-bromo-1-fluoro-3-
IUPAC Name _
(trifluoromethyl)benzene
Colorless to light yellow clear
Appearance o [4]
liquid
Boiling Point 167-168 °C (lit.)
Density 1.741 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.47 (lit.)
Flash Point 87.8 °C (190.0 °F) - closed cup

Spectroscopic Analysis: An Expert's Perspective

While raw spectra for commercial intermediates are not always published, a seasoned chemist
can predict the key features based on the molecule's structure. Analysis of derivatives of this
compound is routinely performed using high-resolution instrumentation.[1][6]

e 1H NMR (400 MHz, CDCIs): The spectrum would be complex, showing three protons in the
aromatic region (approx. 7.0-7.8 ppm). Due to coupling with each other and with the °F
nucleus, the signals would appear as complex multiplets (e.g., doublet of doublets, or triplet
of doublets). Precise assignment requires advanced 2D NMR techniques.

e 13C NMR (101 MHz, CDCIs): Expect seven distinct signals. The carbon bearing the CFs
group will appear as a quartet due to C-F coupling. The carbons bonded to fluorine and
bromine will also exhibit characteristic splitting and chemical shifts. The remaining aromatic
carbons will appear in the typical 120-140 ppm range.

e 1F NMR (376 MHz, CDCIs): Two signals would be expected. One for the single fluorine atom
on the ring, and a second, more intense signal for the CFs group.
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e Mass Spectrometry (EI/ESI): The molecular ion peak (M*) would show a characteristic
isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal
intensity at m/z 242 and 244 (for 7°Br and 81Br). Common fragmentation patterns would
involve the loss of Br (M-79/81) and CFs (M-69). High-resolution mass spectrometry (HRMS)
is used to confirm the elemental composition of its derivatives.[3]

Section 2: Synthesis and Purification Protocol

The synthesis of 2-Bromo-3-fluorobenzotrifluoride can be achieved through a multi-step
pathway starting from m-fluorobenzotrifluoride, as outlined in the patent literature.[7] This
process is designed for regioselective introduction of the required functional groups.

Synthetic Workflow Diagram
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Caption: Multi-step synthesis of 2-Bromo-3-fluorobenzotrifluoride.
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Step-by-Step Synthesis Protocol (Conceptual)

This protocol is based on established chemical transformations described in patent
W02014071545A1.[7]

» Nitration: Charge a reactor with m-fluorobenzotrifluoride and sulfuric acid. Cool the mixture
and slowly add a nitrating mixture (HNO3/H2S0a4) while maintaining a low temperature to
control the exothermic reaction and ensure regioselectivity, yielding 4-fluoro-2-
(trifluoromethyl)nitrobenzene.

e Bromination: To the nitrated intermediate, introduce a Lewis acid catalyst (e.g., iron powder)
and add elemental bromine portion-wise. The electron-withdrawing nitro and CFs groups
direct the bromine to the desired position.

e Reduction: Reduce the nitro group of the brominated intermediate to an amine. A common
and scalable method is the use of iron powder in the presence of an acid like HCI or acetic
acid.

o Deamination: Convert the resulting aniline to a diazonium salt using sodium nitrite in a strong
acid at low temperature (0-5 °C). Subsequently, remove the diazonium group (e.g., through
hypophosphorous acid treatment) to yield the crude product.

 Purification: The final, crucial step is the purification of the crude product by distillation under
reduced pressure to obtain 2-Bromo-3-fluorobenzotrifluoride of high purity.[7]

Section 3: Chemical Reactivity and Synthetic Utility

The utility of 2-Bromo-3-fluorobenzotrifluoride stems from its capacity to undergo a diverse
set of transformations, allowing for its incorporation into larger, more complex molecules.

Key Reactivity Pathways
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Caption: Major reaction pathways for synthetic derivatization.

o Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for transformations like
Suzuki, Stille, and Buchwald-Hartwig amination reactions. In one study, it was successfully
used as an aryl halide in a Pd(0)-catalyzed amination with oxadiamines, demonstrating its
suitability for constructing complex C-N linkages.[6][8] The choice of palladium precursor
(e.g., Pd(dba)2) and ligand (e.g., BINAP) is critical for achieving good yields, especially given
the steric hindrance around the bromine atom.[8]

» Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing CFs group activates the
aromatic ring towards nucleophilic attack. This pathway is leveraged in the synthesis of
Tavapadon analogs, where the compound reacts with a phenol to form a diaryl ether via C-O
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bond formation.[1][3] This reaction typically requires a strong base to deprotonate the
nucleophile.

 Lithium-Halogen Exchange: The bromine atom can be readily swapped for lithium by
treatment with an organolithium reagent like n-butyllithium at low temperatures (-78 °C). This
generates a potent aryllithium nucleophile. A documented protocol involves this exact step,
followed by quenching with an electrophile like dimethylformamide (DMF) to synthesize the
corresponding benzaldehyde, a versatile intermediate for further elaboration.[2]

o Experimental Protocol (Lithiation-Formylation):[2]

1. Dissolve 2-Bromo-3-fluorobenzotrifluoride (1.0 eq) in anhydrous THF in a flame-
dried, inert-atmosphere flask.

2. Cool the solution to -78 °C using a dry ice/acetone bath.

3. Add n-butyllithium (1.0-1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir
for 1 hour.

4. Add anhydrous DMF (1.2 eq) dropwise.
5. After 30 minutes, quench the reaction by adding acetic acid, followed by water.

6. Extract the product with an organic solvent (e.g., diethyl ether), wash, dry, and purify.

Section 4: Applications in Research and
Development

The true value of a building block is defined by its successful application. 2-Bromo-3-
fluorobenzotrifluoride is not a theoretical curiosity; it is a validated intermediate in cutting-

edge drug discovery programs.

o Dopamine Receptor Agonists: The compound is a key starting material for synthesizing
analogs of Tavapadon, a partial agonist for the dopamine D1 and D5 receptors.[1][3] These
receptors are significant targets for treating neurological disorders like Parkinson's disease.
The building block is used to construct the diaryl ether core of these complex molecules.[3]
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Kinase Inhibitors: In a separate line of research, it serves as a precursor for phthalazine-
based compounds designed as p38 kinase inhibitors.[2] Chronic inflammation is mediated by
p38 kinase, making its inhibitors potential treatments for conditions like rheumatoid arthritis.

[2]

Section 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2-Bromo-3-fluorobenzotrifluoride

is a hazardous chemical that requires careful handling to mitigate risks.

GHS Hazard Summary

Hazard Class Code Statement

Flammable Liquids H227 Combustible liquid

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation
STOT - Single Exposure H335 May cause respiratory irritation

Laboratory Handling and Storage Protocol

Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately
accessible.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.qg., nitrile), a flame-
retardant lab coat, and chemical splash goggles with a face shield.

Dispensing: As a liquid, transfer using a glass syringe or pipette in the fume hood. Avoid
contact with skin and eyes.

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated
area designated for combustible liquids. Keep away from heat, sparks, open flames, and
strong oxidizing agents.
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o Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand),
collect into a sealed container, and dispose of as hazardous chemical waste.

o First Aid:

o Skin Contact: Immediately remove contaminated clothing and wash the affected area with
soap and plenty of water for at least 15 minutes.

o Eye Contact: Immediately flush eyes with copious amounts of water for at least 15
minutes, holding eyelids open. Seek immediate medical attention.

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and
seek medical attention.

Safety Workflow Decision Diagram
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Caption: Decision workflow for safe laboratory handling.

Conclusion

2-Bromo-3-fluorobenzotrifluoride is more than a collection of atoms; it is a carefully designed
synthetic tool. Its trifunctional nature provides chemists with a versatile platform for generating
molecular complexity through a variety of orthogonal reaction pathways, including palladium
catalysis, lithium-halogen exchange, and nucleophilic substitution. Its validated role in the
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synthesis of advanced pharmaceutical candidates underscores its importance and solidifies its
position as a key building block for innovation in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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